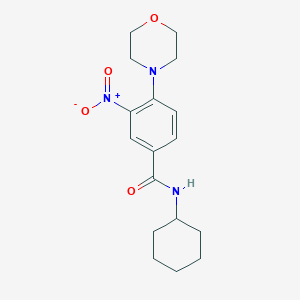![molecular formula C20H14N4O5S B4140701 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4140701.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly referred to as ABT-751 and is known for its potential applications in cancer research. In
Mecanismo De Acción
ABT-751 binds to the colchicine site on tubulin, which is a protein that makes up microtubules. This binding prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. ABT-751 also disrupts the formation of the mitotic spindle, which is essential for cell division. This disruption leads to abnormal cell division and ultimately cell death.
Biochemical and Physiological Effects
ABT-751 has been shown to have both biochemical and physiological effects. Biochemically, ABT-751 inhibits microtubule polymerization, disrupts the formation of the mitotic spindle, and induces cell cycle arrest and apoptosis. Physiologically, ABT-751 has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-751 has several advantages for lab experiments, including its ability to inhibit microtubule polymerization and induce cell cycle arrest and apoptosis. However, there are also some limitations to using ABT-751 in lab experiments. For example, ABT-751 can be toxic to normal cells, which can make it difficult to use in experiments that require the use of normal cells as controls. Additionally, ABT-751 has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures.
Direcciones Futuras
There are several future directions for research on ABT-751. One potential direction is to investigate the use of ABT-751 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of ABT-751 in combination with other microtubule inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of ABT-751 in order to maximize its effectiveness while minimizing toxicity to normal cells. Finally, research is needed to investigate the potential use of ABT-751 in other disease areas, such as neurodegenerative diseases.
Aplicaciones Científicas De Investigación
ABT-751 has shown promising results in cancer research due to its ability to inhibit microtubule polymerization. Microtubules are essential components of the cell cytoskeleton and play a crucial role in cell division. ABT-751 disrupts microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. ABT-751 has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and ovarian cancer.
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-11(25)21-13-5-6-15-18(10-13)30-20(22-15)23-19(26)17-8-7-16(29-17)12-3-2-4-14(9-12)24(27)28/h2-10H,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKXWSPORXRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4140624.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140631.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140632.png)
![5-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4140637.png)

![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4140644.png)

![ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4140651.png)
![methyl 6-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]pyridine-2-carboxylate](/img/structure/B4140692.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)



